molecular formula C5H7N3O2S2 B061240 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid CAS No. 185116-26-1

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid

Numéro de catalogue B061240
Numéro CAS: 185116-26-1
Poids moléculaire: 205.3 g/mol
Clé InChI: UOEIIADMQCWMHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid, also known as SETD, is a small molecule drug that has gained significant interest in the scientific community due to its potential use in cancer treatment. SETD is a thiadiazole derivative that has been shown to selectively inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.

Mécanisme D'action

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid selectively inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the cysteine residue. This leads to the inhibition of insulin signaling pathways, which results in decreased glucose uptake and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to have anti-inflammatory and anti-obesity effects. PTP1B has been implicated in the regulation of inflammation and metabolism, and inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to improve insulin sensitivity and reduce inflammation in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid is its selectivity for PTP1B, which reduces the risk of off-target effects. However, the covalent binding of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid to the cysteine residue of PTP1B can also lead to potential toxicity and the development of drug resistance. Further studies are needed to determine the optimal dosage and duration of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid treatment and to investigate potential side effects.

Orientations Futures

For research on 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid include the development of novel synthetic methods for 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid and its analogs, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid-based imaging agents for the detection of PTP1B expression in cancer cells could have significant clinical implications.

Méthodes De Synthèse

The synthesis of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid involves the reaction of 2-aminoethanethiol with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid.

Applications De Recherche Scientifique

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been studied extensively for its potential use in cancer treatment. PTP1B has been shown to play a role in the regulation of cell growth and proliferation, and its overexpression has been observed in several types of cancer. Inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to reduce cancer cell growth and induce apoptosis in vitro and in vivo. 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Numéro CAS

185116-26-1

Nom du produit

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid

Formule moléculaire

C5H7N3O2S2

Poids moléculaire

205.3 g/mol

Nom IUPAC

4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C5H7N3O2S2/c9-5(10)3-4(6-1-2-11)8-12-7-3/h11H,1-2H2,(H,6,8)(H,9,10)

Clé InChI

UOEIIADMQCWMHO-UHFFFAOYSA-N

SMILES

C(CS)NC1=NSN=C1C(=O)O

SMILES canonique

C(CS)NC1=NSN=C1C(=O)O

Synonymes

1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-mercaptoethyl)amino]-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.